molecular formula C21H18BrN3S B2427096 (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 683257-55-8

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2427096
CAS RN: 683257-55-8
M. Wt: 424.36
InChI Key: MECYZFAMWPEKHF-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18BrN3S and its molecular weight is 424.36. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modifications

  • Reduction with Lithium Aluminum Hydride : (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, which are closely related to the compound , can be reduced using lithium aluminum hydride. This reduction results in (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing a method for altering the chemical structure and properties of similar compounds (Frolov et al., 2005).

  • Synthesis for Antibiotic Applications : Similar thiazolyl-acrylonitrile compounds have been synthesized for use as a side-chain in the fourth generation of cephem antibiotics, illustrating their potential in medicinal chemistry (Tatsuta et al., 1994).

  • Optoelectronic Applications : Thiophene dyes, similar to the compound of interest, have been synthesized and characterized for use in optoelectronic devices. These compounds have potential applications in protecting human eyes and optical sensors (Anandan et al., 2018).

  • Photodynamic Therapy for Cancer Treatment : A derivative of thiazolyl-acrylonitrile, specifically a new zinc phthalocyanine, has been synthesized and studied for its potential in photodynamic therapy for cancer treatment, due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

  • Synthesis of Complex Molecules : Methods have been developed for the regioselective bromination of similar acrylonitriles, leading to the formation of complex molecules with potential applications in various fields, including pharmaceuticals (Pakholka et al., 2021).

  • Electroluminescent Materials : The compound , being similar to other acrylonitriles, has potential applications in the synthesis of electroluminescent materials, as evidenced by the synthesis and study of similar compounds for their photoluminescence characteristics (Xu et al., 2012).

  • Selective Cancer Cell Cytotoxicity : Dichlorophenylacrylonitriles, related to the compound of interest, have been synthesized and shown to display selective cytotoxicity towards breast cancer cells, highlighting a potential application in cancer treatment (Baker et al., 2018).

  • Synthesis of Functionalized Derivatives : This compound's structure allows for the creation of various functionalized derivatives, which can be explored for their potential pharmaceutical applications, such as antifungal agents (Bashandy et al., 2008).

  • Fungicidal Properties : Related 2-amino-4-aryl thiazoles have been investigated for their fungicidal properties, suggesting similar potential applications for the compound (Mahapatra, 1956).

  • Mercury(II) Detection : Pyridine-based derivatives, similar to the compound of interest, have been developed as chemosensors for highly sensitive and selective detection of mercury(II) (Pan et al., 2015).

properties

IUPAC Name

(Z)-3-(4-bromo-2-methylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3S/c1-13-4-5-16(8-14(13)2)20-12-26-21(25-20)17(10-23)11-24-19-7-6-18(22)9-15(19)3/h4-9,11-12,24H,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECYZFAMWPEKHF-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

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